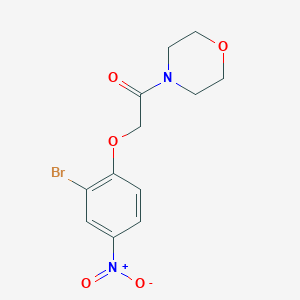
2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 57-1293 and is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 inhibitors are widely used in the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.
Aplicaciones Científicas De Investigación
Synthesis and Separation
- Synthesis of Organic Intermediates : 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone can be synthesized as an organic intermediate. The reaction of p-nitrophenol with ethylene dibromide forms 1-Bromo-2-(p-nitrophenoxy)ethane, which is a related compound, as an intermediate product. This indicates the potential use of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone in similar syntheses (Liu Qiao-yun, 2004).
Synthesis of Chalcone Analogues
- Creation of Chalcone Analogues : This compound can be used to synthesize a variety of chalcone analogues. A study demonstrated an electron-transfer chain reaction between 2-nitropropane anion and alpha-bromoketones derived from nitrobenzene and nitrothiophene, leading to the formation of alpha,beta-unsaturated ketones via a S(RN)1 mechanism. This synthesis method implies the potential use of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone in the creation of chalcone analogues (C. Curti, A. Gellis, P. Vanelle, 2007).
Synthesis of Heterocycles
- Formation of Heterocyclic Compounds : The compound is useful in the synthesis of novel heterocycles. For instance, the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols, which are structurally related, demonstrates the compound's relevance in creating heterocyclic structures (H. Kwiecień, M. Szychowska, 2006).
Biological Activity Studies
Exploration of Biological Activities : The compound's derivatives can be explored for biological activities. For example, derivatives of ω-(4-formylphenoxy)acetophenone, a structurally similar compound, have been synthesized and tested for anticipated biological activities (K. Kandeel, 2006).
Cancer Treatment Research : Analogous compounds have been studied for their potential in cancer treatment. A related compound, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, was identified as an inhibitor of DNA-dependent protein kinase (DNA-PK), suggesting similar compounds like 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone could have applications in cancer treatment research (A. Kashishian et al., 2003).
Propiedades
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O5/c13-10-7-9(15(17)18)1-2-11(10)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWBVIDEPHOWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

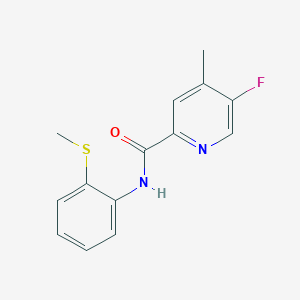
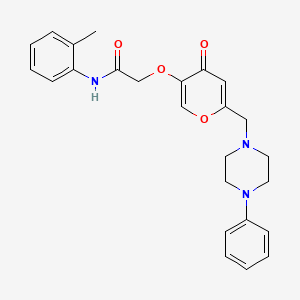
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
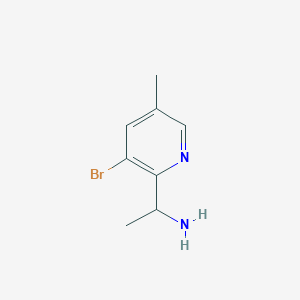
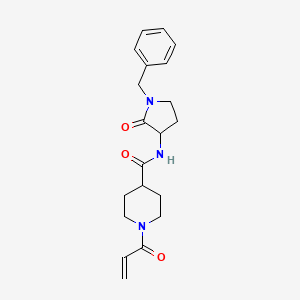
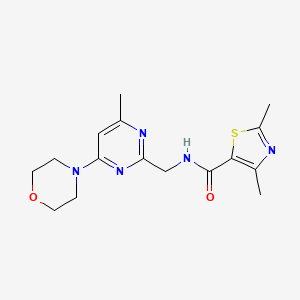

![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)
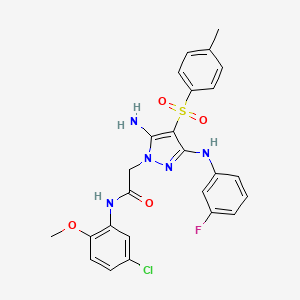
![2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2572807.png)
![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2572810.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572814.png)
![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)